2-(2,3-Difluorobenzyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
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Overview
Description
2-(2,3-Difluorobenzyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane: is an organoboron compound that is widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a dioxaborolane ring, which is a five-membered ring containing two oxygen atoms and one boron atom. The compound also features a difluorobenzyl group, which contributes to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Difluorobenzyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves the reaction of 2,3-difluorobenzyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is typically heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve larger reactors and more efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve the use of more cost-effective catalysts and solvents to reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Difluorobenzyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the reaction is tolerant of a wide range of functional groups .
Common Reagents and Conditions:
Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., potassium carbonate), aryl or vinyl halide.
Conditions: Inert atmosphere (e.g., nitrogen or argon), solvent (e.g., THF or DMF), reflux temperature.
Major Products: The major products of the Suzuki–Miyaura coupling reaction involving this compound are biaryl or styrene derivatives, depending on the nature of the halide used in the reaction .
Scientific Research Applications
2-(2,3-Difluorobenzyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as peptides and nucleotides, to study their interactions and functions.
Mechanism of Action
The mechanism of action of 2-(2,3-Difluorobenzyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane in the Suzuki–Miyaura coupling reaction involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or styrene product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- 2-(3-Fluorophenyl)-1,3,2-dioxaborolane
- Bis(pinacolato)diboron
- 4-(2,3-Difluorobenzyl)-3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-piperazinone
Comparison: 2-(2,3-Difluorobenzyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is unique due to the presence of the difluorobenzyl group, which enhances its reactivity and selectivity in cross-coupling reactions. Compared to similar compounds, it offers improved stability and compatibility with a wide range of functional groups, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C13H17BF2O2 |
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Molecular Weight |
254.08 g/mol |
IUPAC Name |
2-[(2,3-difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BF2O2/c1-12(2)13(3,4)18-14(17-12)8-9-6-5-7-10(15)11(9)16/h5-7H,8H2,1-4H3 |
InChI Key |
XWMWEOZUDRJYMO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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